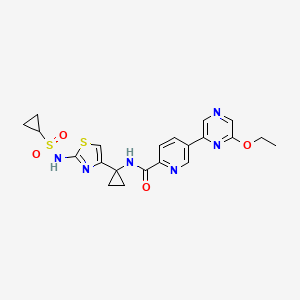

CTPS1-IN-1

Beschreibung

BenchChem offers high-quality CTPS1-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CTPS1-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C21H22N6O4S2 |

|---|---|

Molekulargewicht |

486.6 g/mol |

IUPAC-Name |

N-[1-[2-(cyclopropylsulfonylamino)-1,3-thiazol-4-yl]cyclopropyl]-5-(6-ethoxypyrazin-2-yl)pyridine-2-carboxamide |

InChI |

InChI=1S/C21H22N6O4S2/c1-2-31-18-11-22-10-16(24-18)13-3-6-15(23-9-13)19(28)26-21(7-8-21)17-12-32-20(25-17)27-33(29,30)14-4-5-14/h3,6,9-12,14H,2,4-5,7-8H2,1H3,(H,25,27)(H,26,28) |

InChI-Schlüssel |

VIXAYXSBOOBUNP-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=NC(=CN=C1)C2=CN=C(C=C2)C(=O)NC3(CC3)C4=CSC(=N4)NS(=O)(=O)C5CC5 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of CTPS1-IN-1 in T Cell Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytidine triphosphate (CTP) synthase 1 (CTPS1) has emerged as a critical enzyme in the proliferation of T lymphocytes. Its activity is essential for the de novo synthesis of CTP, a fundamental precursor for DNA, RNA, and phospholipids. In resting T cells, CTPS1 expression is low; however, upon T cell receptor (TCR) activation, its expression is rapidly upregulated to meet the metabolic demands of proliferation. This T cell-specific reliance on CTPS1 makes it an attractive therapeutic target for selectively dampening lymphocyte activation in various pathologies, including autoimmune diseases and T cell malignancies. This technical guide provides an in-depth overview of the mechanism of action of CTPS1 inhibitors, with a focus on a representative molecule, CTPS1-IN-1 (STP938), in T cells.

Core Mechanism of Action

The primary mechanism of action of CTPS1-IN-1 is the competitive inhibition of the CTPS1 enzyme. CTPS1 catalyzes the ATP-dependent conversion of uridine (B1682114) triphosphate (UTP) to CTP, with glutamine serving as the nitrogen donor. By binding to CTPS1, CTPS1-IN-1 blocks this crucial step in the de novo pyrimidine (B1678525) synthesis pathway.

The consequences of CTPS1 inhibition in activated T cells are profound and multifaceted:

-

Depletion of Intracellular CTP Pools: Inhibition of CTPS1 leads to a rapid and concentration-dependent decrease in the intracellular concentration of CTP. This effect is highly specific, as the levels of other nucleotides, such as ATP and GTP, remain largely unaffected.

-

Cell Cycle Arrest: The depletion of CTP, a critical building block for DNA synthesis, results in the arrest of T cells in the S phase of the cell cycle. This is evidenced by a decrease in the expression of the proliferation marker Ki-67.

-

Inhibition of T Cell Proliferation: The cell cycle arrest directly translates to a potent, concentration-dependent suppression of T cell proliferation upon stimulation with agents like anti-CD3/CD28 antibodies.

-

Suppression of Cytokine Release: Interestingly, CTPS1 inhibition also leads to a rapid and concentration-dependent suppression of T cell cytokine release. This effect appears to be independent of the anti-proliferative effects, as it occurs before the first cell division.

-

Induction of Apoptosis: In neoplastic T cells, prolonged inhibition of CTPS1 can induce apoptosis, highlighting its potential as a cytotoxic agent in T cell cancers.

Quantitative Data

The following tables summarize the quantitative data for a representative selective CTPS1 inhibitor, STP938.

| Parameter | Value | Cell Line/System | Citation |

| Selectivity | >1,300-fold for human CTPS1 over CTPS2 | Recombinant human enzymes | [1] |

| IC50 | 19 - 128 nM | Myeloma cell lines (sensitive) | |

| IC50 | < 100 nM | 77% (43/56) of hematological cancer cell lines | [2] |

| Effect on Proliferation | Full suppression at 1 µM | CD3/CD28-induced T cells in whole blood | [1] |

Table 1: In vitro activity of the selective CTPS1 inhibitor STP938.

Signaling and Experimental Workflow Diagrams

Signaling Pathway of CTPS1 Inhibition in T Cells

Caption: Signaling pathway of CTPS1 inhibition in T cells.

Experimental Workflow for Assessing CTPS1 Inhibitor Activity

Caption: General experimental workflow for evaluating CTPS1 inhibitors.

Detailed Experimental Protocols

T Cell Proliferation Assay

Principle: To assess the effect of a CTPS1 inhibitor on the proliferation of activated T cells. Proliferation can be measured by the incorporation of a radiolabeled nucleoside (tritiated thymidine) during DNA synthesis or by the expression of the proliferation-associated nuclear antigen Ki-67.

Methodology:

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Stimulation and Treatment:

-

Seed PBMCs in 96-well plates at a density of 2 x 10^5 cells/well.

-

Activate T cells using anti-CD3/CD28 beads at a bead-to-cell ratio of 1:1 or with plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-5 µg/mL).

-

Concurrently, treat the cells with a range of concentrations of the CTPS1 inhibitor or vehicle control (e.g., DMSO).

-

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Measurement:

-

Tritiated Thymidine Incorporation: 18 hours prior to harvesting, pulse the cells with 1 µCi of [3H]-thymidine per well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

-

Ki-67 Staining: Harvest the cells, fix, and permeabilize them. Stain with a fluorescently labeled anti-Ki-67 antibody and analyze by flow cytometry.

-

Cytokine Release Assay

Principle: To quantify the levels of various cytokines released into the culture supernatant by activated T cells following treatment with a CTPS1 inhibitor.

Methodology:

-

Cell Culture: Set up the T cell stimulation and inhibitor treatment as described in the T Cell Proliferation Assay protocol.

-

Supernatant Collection: After 24 to 72 hours of incubation, centrifuge the plates and carefully collect the culture supernatants.

-

Cytokine Quantification (Luminex Assay):

-

Use a commercially available multiplex bead-based immunoassay (e.g., Luminex) to simultaneously measure the concentrations of multiple cytokines (e.g., IFN-γ, IL-2, TNF-α).

-

Follow the manufacturer's instructions for incubating the supernatants with antibody-coupled beads, followed by detection antibodies and a fluorescent reporter.

-

Analyze the samples on a Luminex instrument.

-

Intracellular Nucleotide Measurement by LC-MS

Principle: To quantify the intracellular concentrations of CTP, ATP, and GTP in activated T cells treated with a CTPS1 inhibitor.

Methodology:

-

Cell Culture and Treatment: Culture and treat stimulated T cells with the CTPS1 inhibitor as previously described.

-

Metabolite Extraction:

-

Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and extract the metabolites using a cold extraction solution (e.g., 80% methanol).

-

Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Analyze the extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Separate the nucleotides using a suitable chromatography column (e.g., a C18 column with an ion-pairing agent).

-

Detect and quantify the nucleotides using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for CTP, ATP, and GTP.

-

Use stable isotope-labeled internal standards for accurate quantification.

-

Conclusion

CTPS1-IN-1 and other selective CTPS1 inhibitors represent a promising therapeutic strategy for modulating T cell-mediated immune responses. Their mechanism of action is centered on the specific depletion of CTP in activated T cells, leading to a cascade of events that ultimately suppress proliferation and effector functions. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers working to further characterize and advance this novel class of immunomodulatory agents.

References

The Role of CTPS1-IN-1 and Selective CTPS1 Inhibition in Pyrimidine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine triphosphate (CTP) is an essential precursor for the synthesis of DNA, RNA, and phospholipids. The de novo biosynthesis of pyrimidines is a critical metabolic pathway for proliferating cells, with CTP synthase 1 (CTPS1) catalyzing the final, rate-limiting step: the conversion of uridine (B1682114) triphosphate (UTP) to CTP.[1] While a second isoform, CTPS2, can fulfill this role in most tissues, rapidly dividing cells, particularly activated lymphocytes and various cancer cells, exhibit a critical dependency on CTPS1.[1][2] This isoform-specific reliance has positioned CTPS1 as a compelling therapeutic target for immunological disorders and oncology. This technical guide provides an in-depth overview of the role of selective CTPS1 inhibitors, with a focus on the preclinical compound CTPS1-IN-1 and other exemplary molecules, in the context of pyrimidine (B1678525) biosynthesis. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological and experimental frameworks.

Introduction: CTPS1 as a Therapeutic Target

The de novo pyrimidine synthesis pathway provides the necessary building blocks for nucleic acid replication, a hallmark of cellular proliferation.[3] The final step, the ATP-dependent amination of UTP to CTP, is catalyzed by two homologous enzymes, CTPS1 and CTPS2.[1][4] While CTPS2 is broadly expressed, CTPS1 is significantly upregulated in activated T and B cells, as well as in a variety of hematological and solid tumors.[2][5] Genetic evidence from humans with hypomorphic mutations in the CTPS1 gene reveals severe immunodeficiency due to impaired lymphocyte proliferation, yet a lack of other major clinical consequences, highlighting the non-redundant and specific role of CTPS1 in the immune system.[6] This makes selective inhibition of CTPS1 an attractive therapeutic strategy to target pathological cell proliferation while potentially minimizing off-target effects.[2]

CTPS1-IN-1 is a potent, orally active small molecule inhibitor of both human CTPS1 and CTPS2.[7] More recent research has focused on developing highly selective CTPS1 inhibitors, such as STP938 and STP-B, which exhibit minimal activity against CTPS2, offering a more targeted approach.[2][8]

The De Novo Pyrimidine Biosynthesis Pathway

The synthesis of CTP from UTP is a critical control point in the de novo pyrimidine pathway. The process is tightly regulated by substrate availability and allosteric feedback.

Caption: De Novo CTP Synthesis Pathway and Point of Inhibition.

Quantitative Data for CTPS1 Inhibitors

The potency and selectivity of various CTPS1 inhibitors have been characterized through in vitro enzymatic and cell-based assays.

Table 1: In Vitro Enzymatic Activity of CTPS1 Inhibitors

| Compound | Target | Species | IC50 (nM) | Reference |

| CTPS1-IN-1 | CTPS1 | Human | 32 | [7] |

| CTPS2 | Human | 18 | [7] | |

| CTPS1 | Rat | 27 | [7] | |

| CTPS2 | Rat | 23 | [7] | |

| CTPS1 | Mouse | 26 | [7] | |

| CTPS2 | Mouse | 33 | [7] | |

| STP938 | CTPS1 | Human | >1,300-fold selective over CTPS2 | [8] |

| STP-B | CTPS1 | Human | >1,300-fold selective over CTPS2 | [2] |

Table 2: Anti-proliferative Activity of Selective CTPS1 Inhibitors in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 | Reference |

| STP938 | Hematological Cell Lines (43/56) | Hematological Malignancies | < 100 nM | [9] |

| T-cell derived cell lines | T-cell Malignancies | Many < 10 nM | [10] | |

| STP-B | Neoplastic T-cell lines | T-cell Malignancies | Nanomolar concentrations | [11] |

Experimental Protocols

A variety of assays are employed to characterize the activity of CTPS1 inhibitors. Below are the methodologies for key experiments.

CTPS1 Enzymatic Activity Assays

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified CTPS1.

Method 1: RapidFire Mass-Spectrometry Assay [12]

-

Reaction Setup: Prepare a reaction mixture containing purified human CTPS1 (e.g., 50 nM), ATP (e.g., 120 µM), UTP (e.g., 160 µM), GTP (e.g., 60 µM), L-Glutamine (e.g., 100 µM), and varying concentrations of the test inhibitor in an appropriate buffer.

-

Incubation: Allow the reaction to proceed at 25°C for a defined period (e.g., 120 minutes).

-

Quenching: Stop the reaction by adding 1% formic acid.

-

Internal Standard: Add a known concentration of a stable isotope-labeled CTP internal standard (e.g., 0.5 µM ¹³C₉¹⁵N₃-CTP).

-

Analysis: Analyze the samples using a RapidFire high-throughput mass spectrometry system to quantify the amount of CTP produced relative to the internal standard.

-

Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Method 2: ADP-Glo™ Kinase Assay [12]

-

Principle: This assay quantifies the amount of ADP produced, which is stoichiometric to the CTP synthesized.

-

Reaction Setup: Perform the enzymatic reaction as described above.

-

ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the enzymatic reaction and deplete the remaining ATP.

-

Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction that produces a luminescent signal.

-

Measurement: Measure luminescence using a plate reader. The signal is proportional to the ADP concentration and thus to the CTPS1 activity.

-

Data Analysis: Calculate IC50 values as described for the mass-spectrometry assay.

Caption: Workflow for CTPS1 Enzymatic Activity Assays.

Cell-Based Proliferation Assays

Objective: To assess the effect of CTPS1 inhibition on the proliferation of cancer cell lines.

Method: CellTiter-Glo® Luminescent Cell Viability Assay [13]

-

Cell Seeding: Plate cancer cells (e.g., Jurkat T-ALL cells) in 96-well plates at a predetermined density and allow them to adhere or stabilize overnight.[12]

-

Compound Treatment: Treat the cells with a serial dilution of the CTPS1 inhibitor or vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Assay Reagent: Add an equal volume of CellTiter-Glo® Reagent to each well. This reagent lyses the cells and contains luciferase and its substrate to measure ATP levels, which correlate with cell viability.

-

Signal Stabilization: Mix the contents and incubate at room temperature to stabilize the luminescent signal.

-

Measurement: Record luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the data to vehicle-treated controls and calculate IC50 values for growth inhibition.

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of a CTPS1 inhibitor in a preclinical animal model.

Method: Mouse Collagen-Induced Arthritis (CIA) Model (for anti-inflammatory effects) [7]

-

Disease Induction: Induce arthritis in susceptible mouse strains (e.g., DBA/1) by immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant.

-

Treatment: Once clinical signs of arthritis appear, randomize the animals into treatment and vehicle control groups. Administer CTPS1-IN-1 (e.g., 10-50 mg/kg, orally, twice daily) or vehicle for a specified duration (e.g., 18 days).[7]

-

Monitoring: Monitor the animals regularly for clinical signs of arthritis, such as paw swelling and redness, and assign a clinical score. Body weight and general health should also be monitored.

-

Endpoint Analysis: At the end of the study, collect tissues for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.

-

Data Analysis: Compare the clinical scores and histological parameters between the treated and control groups to determine the efficacy of the inhibitor.

Method: Human Cancer Cell Line Xenograft Model [9]

-

Cell Implantation: Subcutaneously implant a human cancer cell line (e.g., Jurkat T-ALL cells) into immunodeficient mice (e.g., NOD/SCID).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize mice into treatment and control groups. Administer the CTPS1 inhibitor (e.g., STP938, orally) or vehicle at a defined dose and schedule.

-

Tumor Measurement: Measure tumor volume (e.g., with calipers) at regular intervals throughout the study.

-

Endpoint: Continue treatment until a predefined endpoint is reached (e.g., a specific tumor volume in the control group or a set number of days).

-

Data Analysis: Compare the tumor growth curves between the treated and vehicle groups to assess anti-tumor activity. Tumor growth inhibition (TGI) can be calculated.

Mechanism of Action and Signaling Consequences

Inhibition of CTPS1 leads to the depletion of intracellular CTP pools.[9] This has several downstream consequences, particularly in rapidly dividing cells that cannot compensate through the salvage pathway or CTPS2 activity.

Caption: Downstream Effects of CTPS1 Inhibition.

The depletion of CTP leads to an imbalance in the nucleotide pool, which is critical for DNA replication. This results in replication stress and cell cycle arrest, primarily in the S-phase.[2][14] In cancer cells that are highly dependent on de novo pyrimidine synthesis, prolonged S-phase arrest and unresolved replication stress ultimately trigger apoptosis, leading to cell death.[2][15]

Conclusion and Future Directions

The selective inhibition of CTPS1 represents a promising therapeutic strategy for a range of diseases characterized by aberrant cell proliferation, including cancers and autoimmune disorders. The development of highly selective inhibitors like STP938, which is currently in clinical trials, underscores the therapeutic potential of this approach.[8][16] CTPS1-IN-1 and other preclinical tools have been instrumental in elucidating the fundamental role of CTPS1 in pyrimidine biosynthesis and its consequences for cell fate. Future research will likely focus on identifying predictive biomarkers for patient stratification, exploring rational combination therapies to overcome potential resistance mechanisms, and expanding the therapeutic application of CTPS1 inhibitors to a broader range of solid tumors.[13][14] The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug developers working to advance this exciting field.

References

- 1. CTP synthase 1 - Wikipedia [en.wikipedia.org]

- 2. Selective pharmacologic targeting of CTPS1 shows single-agent activity and synergizes with BCL2 inhibition in aggressive mantle cell lymphoma | Haematologica [haematologica.org]

- 3. CTP synthase: the hissing of the cellular serpent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CTP synthetase - Wikipedia [en.wikipedia.org]

- 5. CTPS1 inhibition suppresses proliferation and migration in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ash.confex.com [ash.confex.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ascopubs.org [ascopubs.org]

- 9. | BioWorld [bioworld.com]

- 10. Targeting Lymphomas and Leukemias: The Therapeutic Potential of STP938, a Selective CTPS1 Inhibitor [synapse.patsnap.com]

- 11. CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural basis for isoform-specific inhibition of human CTPS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. Step Pharma publishes data identifying the key role of CTP Synthase 1 in haematological malignancies - Step Pharma [step-ph.com]

The Advent of CTPS1 Inhibition: A Targeted Approach to Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cytidine triphosphate (CTP) is an essential precursor for the synthesis of DNA and RNA, critical for the rapid proliferation of cancer cells. The final and rate-limiting step in the de novo synthesis of CTP is catalyzed by CTP synthase (CTPS). Humans express two isoforms, CTPS1 and CTPS2. While CTPS2 is broadly expressed, CTPS1 is essential for lymphocyte proliferation and is overexpressed in various hematological malignancies and solid tumors, making it a compelling therapeutic target.[1][2][3] This document provides a comprehensive technical overview of CTPS1-IN-1 and other selective CTPS1 inhibitors, their mechanism of action, preclinical efficacy, and the experimental methodologies used for their evaluation. The potent and selective inhibition of CTPS1 represents a promising new frontier in targeted cancer therapy, with the potential for a wide therapeutic window and synergistic effects with other anti-cancer agents.[4][5][6]

Introduction: The Rationale for Targeting CTPS1 in Oncology

Cancer is characterized by uncontrolled cell division, which places a high demand on the cellular machinery for nucleotide biosynthesis to support DNA replication and RNA synthesis.[7] The pyrimidine (B1678525) nucleotide CTP is a critical building block, and its de novo synthesis is often upregulated in cancer cells to meet this demand.[2]

CTP synthase 1 (CTPS1) and CTPS2 catalyze the ATP-dependent conversion of uridine (B1682114) triphosphate (UTP) to CTP.[2] While both isoforms perform the same catalytic function, their tissue expression and roles differ significantly. Genetic studies in humans have revealed that individuals with inherited CTPS1 deficiency exhibit severe immunodeficiency due to impaired T- and B-cell proliferation, but otherwise show no major clinical consequences, indicating that CTPS2 can compensate for CTPS1 function in non-hematopoietic tissues.[1][8] This observation provides a strong rationale for the selective inhibition of CTPS1 as a therapeutic strategy to target lymphoid malignancies and other cancers with minimal on-target toxicity in normal tissues.[1][8][9]

Increased expression of CTPS1 has been reported in a variety of cancers, including lymphoma, multiple myeloma, colorectal cancer, and triple-negative breast cancer, and often correlates with a poor prognosis.[1][10][11] Preclinical studies have demonstrated that selective inhibition of CTPS1 leads to cancer cell death and tumor growth inhibition, validating its potential as a therapeutic target.[1][5][12]

Quantitative Data on CTPS1 Inhibitors

A number of selective small-molecule inhibitors of CTPS1 have been developed and characterized. This section summarizes the available quantitative data for two such inhibitors, CTPS1-IN-1 (also referred to as compound 27) and STP-B (a preclinical compound from the same series as STP938, which is in clinical trials).

Table 1: In Vitro Potency of CTPS1 Inhibitors

| Compound | Target | Species | IC50 (nM) | Assay | Reference |

| CTPS1-IN-1 | CTPS1 | Human | 32 | Biochemical Assay | [13] |

| CTPS1-IN-1 | CTPS2 | Human | 18 | Biochemical Assay | [13] |

| CTPS1-IN-1 | CTPS1 | Rat | 27 | Biochemical Assay | [13] |

| CTPS1-IN-1 | CTPS2 | Rat | 23 | Biochemical Assay | [13] |

| CTPS1-IN-1 | CTPS1 | Mouse | 26 | Biochemical Assay | [13] |

| CTPS1-IN-1 | CTPS2 | Mouse | 33 | Biochemical Assay | [13] |

| STP-B | CTPS1 | Human | >1,300-fold selectivity over CTPS2 | Biochemical Assay | [10][14] |

Table 2: Anti-proliferative Activity of STP-B in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| JEKO-1 | Mantle Cell Lymphoma | 31-234 | [15] |

| JURKAT | T-cell Acute Lymphoblastic Leukemia | Nanomolar range | [1] |

| Multiple Myeloma Cell Lines (various) | Multiple Myeloma | 7-3100 (median 220) | [15] |

Signaling Pathways and Mechanism of Action

Inhibition of CTPS1 depletes the intracellular pool of CTP, leading to replication stress, cell cycle arrest, and ultimately apoptosis in cancer cells. The mechanism of action involves the modulation of several key signaling pathways.

Induction of Replication Stress and the DNA Damage Response (DDR)

The depletion of CTP, a crucial building block for DNA synthesis, leads to stalling of replication forks and the accumulation of single-stranded DNA. This replication stress activates the DNA Damage Response (DDR) pathway. In multiple myeloma cells, inhibition of CTPS1 with STP-B has been shown to activate the ATR-CHK1 and ATM-CHK2 signaling cascades.[6] This provides a strong rationale for combining CTPS1 inhibitors with inhibitors of the DDR pathway, such as ATR, CHK1, or WEE1 inhibitors, to induce synthetic lethality.[5][6]

Caption: Synergistic effect of CTPS1 and DDR inhibitors.

Cell Cycle Arrest and Regulation of p53

CTPS1 inhibition has been shown to induce cell cycle arrest, primarily in the S-phase, as a consequence of insufficient nucleotides for DNA replication.[3][16] Furthermore, studies in colorectal cancer have implicated the p53 pathway in the cellular response to CTPS1 inhibition. Silencing of CTPS1 was found to promote the expression of p53, which in turn suppressed the expression of the cell cycle-related genes GTSE1 and CDK2, leading to inhibited proliferation and metastasis.[11]

Caption: CTPS1 inhibition and its effect on the p53 pathway and cell cycle.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize CTPS1 inhibitors.

CTPS1 Enzyme Inhibition Assay (RapidFire Mass Spectrometry)

This assay quantifies the enzymatic activity of recombinant CTPS1 by measuring the production of CTP.

Materials:

-

Recombinant human CTPS1 and CTPS2 enzymes

-

Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 5 mM KCl, 2 mM DTT, 0.01% Pluronic F-127

-

Substrates: ATP, UTP, GTP, L-Glutamine

-

CTPS1 inhibitor (e.g., CTPS1-IN-1)

-

1% Formic acid

-

¹³C₉¹⁵N₃-CTP internal standard

-

384-well plates

-

RapidFire Mass Spectrometry system

Protocol:

-

Prepare a reaction mixture in a 384-well plate containing assay buffer, 50 nM CTPS1, 120 µM ATP, 160 µM UTP, 60 µM GTP, and 100 µM L-Glutamine.[7]

-

Add varying concentrations of the CTPS1 inhibitor to the wells.

-

Incubate the reaction at 25°C for 120 minutes.[7]

-

Stop the reaction by adding 1% formic acid and 0.5 µM ¹³C₉¹⁵N₃-CTP internal standard.[7]

-

Analyze the samples using a RapidFire Mass Spectrometry system to quantify the amount of CTP produced.

-

Calculate IC50 values by fitting the data to a four-parameter logistic regression model.[7]

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell lines (e.g., JURKAT, JEKO-1)

-

Complete cell culture medium

-

CTPS1 inhibitor

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Protocol:

-

Seed cancer cells in a 96-well opaque-walled plate at a desired density and allow them to attach overnight.

-

Treat the cells with a serial dilution of the CTPS1 inhibitor for 72 hours.[17]

-

Equilibrate the plate and its contents to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of a CTPS1 inhibitor's anti-tumor efficacy in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., NOD-SCID)

-

Cancer cell line (e.g., JURKAT)

-

Matrigel

-

CTPS1 inhibitor (e.g., STP938)

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Sub-lethally irradiate female NOD-SCID mice.[17]

-

Subcutaneously transplant 10⁷ JURKAT cells embedded in Matrigel into the flanks of the mice.[17]

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a mean volume of approximately 150 mm³, randomize the mice into treatment and control groups (n=8 per group).[17]

-

Administer the CTPS1 inhibitor (e.g., subcutaneously every two days) and vehicle control to the respective groups.[17]

-

Measure tumor volume twice weekly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Plot tumor growth curves to evaluate the efficacy of the treatment.

Caption: Workflow for an in vivo xenograft tumor model study.

Conclusion and Future Directions

The selective inhibition of CTPS1 presents a highly promising and targeted therapeutic strategy for a range of cancers, particularly hematological malignancies. The compelling preclinical data for inhibitors like CTPS1-IN-1 and the clinical advancement of compounds such as STP938 underscore the potential of this approach.[12][13] Future research should focus on further elucidating the mechanisms of resistance to CTPS1 inhibition, identifying predictive biomarkers of response, and exploring rational combination therapies to maximize clinical benefit. The development of next-generation CTPS1 inhibitors with optimized pharmacokinetic and pharmacodynamic properties will also be crucial for translating the promise of this target into effective cancer treatments.

References

- 1. CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation | Life Science Alliance [life-science-alliance.org]

- 3. Selective pharmacologic targeting of CTPS1 shows single-agent activity and synergizes with BCL2 inhibition in aggressive mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Step Pharma Presents Encouraging Data on its First-in-Class CTPS1 Inhibitor STP938 at the European Hematology Association Congress - Step Pharma [step-ph.com]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Structural basis for isoform-specific inhibition of human CTPS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. P1308: SELECTIVE SMALL MOLECULE INHIBITION OF CTP SYNTHASE 1 (CTPS1) SUPPRESSES T CELL PROLIFERATION AND CYTOKINE RELEASE, HIGHLIGHTING A NOVEL THERAPEUTIC TARGET FOR GRAFT-VERSUS-HOST DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Step Pharma publishes data identifying the key role of CTP Synthase 1 in haematological malignancies - Step Pharma [step-ph.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. ascopubs.org [ascopubs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. P1248: CTP SYNTHASE 1 IS A NOVEL TARGET IN T CELL CANCERS, WITH SMALL MOLECULE INHIBITION INDUCING DEATH OF NEOPLASTIC HUMAN T CELLS IN VITRO AND INHIBITION OF THEIR GROWTH IN AN IN VIVO XENOTRANSPLANT MODEL - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Effects of CTPS1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytidine 5'-triphosphate (CTP) synthetase 1 (CTPS1) is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, catalyzing the formation of CTP from uridine (B1682114) 5'-triphosphate (UTP). This process is essential for the synthesis of DNA, RNA, and phospholipids, particularly in rapidly proliferating cells. Activated lymphocytes, key mediators of the inflammatory response, exhibit a high demand for CTP to support their clonal expansion. CTPS1 has been identified as the primary isoform responsible for meeting this demand in lymphocytes, while other cell types can rely on the CTPS2 isoform. This dependency makes selective CTPS1 inhibition a promising therapeutic strategy for a range of inflammatory and autoimmune diseases, as well as certain hematological malignancies.

CTPS1-IN-1 is a potent, orally active inhibitor of both human CTPS1 and CTPS2, with IC50 values of 32 nM and 18 nM, respectively.[1] It has demonstrated anti-inflammatory effects in preclinical models. This technical guide provides an in-depth overview of the anti-inflammatory effects of CTPS1 inhibition, focusing on the mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols.

Core Mechanism of Anti-Inflammatory Action

The primary anti-inflammatory mechanism of CTPS1 inhibitors stems from their ability to selectively deplete the intracellular pool of CTP in activated lymphocytes. This targeted metabolic disruption leads to the following key downstream effects:

-

Inhibition of Lymphocyte Proliferation: CTP is an essential building block for DNA and RNA synthesis. By limiting the CTP supply, CTPS1 inhibitors effectively halt the proliferation of activated T and B cells, which is a hallmark of the adaptive immune response that drives chronic inflammation.[2][3] This effect has been shown to be reversible with the addition of exogenous cytidine, confirming the on-target mechanism.

-

Induction of Cell Cycle Arrest: The depletion of CTP leads to an arrest of the cell cycle, predominantly in the S-phase, in highly proliferative cells.[4] This prevents the expansion of autoreactive or inflammatory lymphocyte populations.

-

Suppression of Cytokine Release: Inhibition of CTPS1 has been shown to suppress the release of pro-inflammatory cytokines from T cells.[2] Notably, this effect can be independent of the inhibition of cell proliferation, suggesting a more direct role in modulating cytokine synthesis or secretion pathways.[2]

While the direct link is still under investigation, the profound impact on T-cell activation and proliferation suggests a potential downstream effect on key inflammatory signaling pathways such as the Nuclear Factor kappa B (NF-κB) pathway, which is crucial for the transcription of many pro-inflammatory genes.

Data Presentation

In Vitro Efficacy: Inhibition of Cell Proliferation

Selective CTPS1 inhibitors have demonstrated potent anti-proliferative activity against various human cancer cell lines, with a particular sensitivity observed in those of hematopoietic origin.

| Cell Line | Cell Type | Inhibitor | IC50 (nM) |

| JURKAT | T-cell acute lymphoblastic leukemia | STP-B | 2 - 183 |

| JEKO-1 | Mantle cell lymphoma | STP-B | 2 - 183 |

| Various T-cell malignancies (9 lines) | T-cell cancers | STP-B | 2 - 183 |

| Various B-cell malignancies (14 lines) | B-cell cancers | STP-B | Nanomolar range |

STP-B is a potent and highly selective small molecule inhibitor of CTPS1.

In Vivo Efficacy: Anti-Inflammatory Models

CTPS1-IN-1 and other selective CTPS1 inhibitors have shown significant anti-inflammatory effects in various preclinical models of autoimmune and inflammatory diseases.

| Animal Model | Compound | Dosing | Key Findings |

| Collagen-Induced Arthritis (CIA) in Rats | CTPS1-IN-1 | 10-50 mg/kg, p.o., twice daily for 18 days | Resulted in improvements in specific indicators of disease severity.[1] |

| Collagen-Induced Arthritis (CIA) in Rats | Anti-TL1A antibody (targets a pathway relevant to arthritis) | Once weekly IV injection | Reduced disease symptoms and pathology scores, with efficacy comparable or superior to etanercept. |

| Delayed-Type Hypersensitivity (DTH) in Mice | NTX-871 (selective CTPS1 inhibitor) | Oral dosing | Significantly improved disease phenotypes. |

| Experimental Autoimmune Encephalomyelitis (EAE) in Mice | NTX-871 | Oral dosing | Significantly improved disease phenotypes. |

Quantitative data for the reduction in disease severity (e.g., arthritis scores, paw volume) with CTPS1-IN-1 is not yet publicly available in detail.

Experimental Protocols

In Vitro Lymphocyte Proliferation Assay

Objective: To determine the inhibitory effect of CTPS1-IN-1 on the proliferation of activated T cells.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Anti-CD3/CD28 antibodies for T-cell activation.

-

CTPS1-IN-1 dissolved in DMSO.

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or a fluorescent dye for proliferation tracking (e.g., CellTrace™ Violet).

-

96-well culture plates.

-

Luminometer or flow cytometer.

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.

-

Add varying concentrations of CTPS1-IN-1 to the wells. Include a vehicle control (DMSO).

-

Stimulate the T cells by adding anti-CD3/CD28 antibodies to the wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

For CellTiter-Glo® assay:

-

Equilibrate the plate and reagents to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

-

For CellTrace™ Violet assay:

-

Prior to plating, label the cells with CellTrace™ Violet dye according to the manufacturer's protocol.

-

After the 72-hour incubation, harvest the cells and analyze by flow cytometry. Proliferation is measured by the dilution of the dye.

-

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of CTPS1-IN-1.

In Vivo Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the therapeutic efficacy of CTPS1-IN-1 in a rat model of rheumatoid arthritis.

Materials:

-

Female Lewis rats (8-10 weeks old).

-

Bovine type II collagen.

-

Complete Freund's Adjuvant (CFA).

-

Incomplete Freund's Adjuvant (IFA).

-

CTPS1-IN-1 formulated for oral administration.

-

Calipers for measuring paw volume.

-

Clinical scoring system for arthritis severity.

Procedure:

-

Immunization (Day 0):

-

Prepare an emulsion of bovine type II collagen (2 mg/mL) in CFA.

-

Inject 100 µL of the emulsion intradermally at the base of the tail of each rat.

-

-

Booster Immunization (Day 7):

-

Prepare an emulsion of bovine type II collagen (1 mg/mL) in IFA.

-

Inject 100 µL of the emulsion intradermally at a site near the initial injection.

-

-

Treatment:

-

Begin oral administration of CTPS1-IN-1 or vehicle control on a prophylactic or therapeutic schedule (e.g., starting from day 0 or after the onset of arthritis). A typical therapeutic dose might be 10-50 mg/kg, administered twice daily.

-

-

Assessment:

-

Monitor the rats daily for the onset and progression of arthritis, typically starting from day 10.

-

Measure the volume of both hind paws using a plethysmometer or calipers every 2-3 days.

-

Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per animal is 16.

-

-

Endpoint Analysis:

-

At the end of the study (e.g., day 28), euthanize the animals and collect paws for histological analysis to assess inflammation, cartilage damage, and bone erosion.

-

Collect blood samples to measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.

-

Mandatory Visualizations

Caption: Mechanism of CTPS1 Inhibition

Caption: Collagen-Induced Arthritis Experimental Workflow

References

- 1. Psoralea corylifolia L. Ameliorates Collagen-Induced Arthritis by Reducing Proinflammatory Cytokines and Upregulating Myeloid-Derived Suppressor Cells [mdpi.com]

- 2. P1308: SELECTIVE SMALL MOLECULE INHIBITION OF CTP SYNTHASE 1 (CTPS1) SUPPRESSES T CELL PROLIFERATION AND CYTOKINE RELEASE, HIGHLIGHTING A NOVEL THERAPEUTIC TARGET FOR GRAFT-VERSUS-HOST DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective pharmacologic targeting of CTPS1 shows single-agent activity and synergizes with BCL2 inhibition in aggressive mantle cell lymphoma | Haematologica [haematologica.org]

The Critical Role of CTPS1 in Lymphocyte Proliferation: A Technical Guide to the Impact of CTPS1-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine triphosphate (CTP) synthase 1 (CTPS1) has emerged as a critical metabolic enzyme essential for the proliferation of activated lymphocytes. Its specific upregulation in these cells, in contrast to its dispensable role in most other tissues where the homologous CTPS2 is sufficient, positions CTPS1 as a highly attractive target for therapeutic intervention in autoimmune diseases and lymphoid malignancies. This technical guide provides an in-depth overview of the function of CTPS1 in lymphocyte biology and the impact of its inhibition by small molecules, with a focus on a representative inhibitor, CTPS1-IN-1. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction: CTPS1 - A Gatekeeper of Lymphocyte Expansion

Lymphocyte activation, a cornerstone of the adaptive immune response, is characterized by rapid clonal expansion to generate a sufficient number of effector cells to combat pathogens or, in the case of pathology, to drive autoimmune responses or cancer progression. This intense proliferation demands a massive upregulation of biosynthetic pathways to produce the necessary building blocks for new cells, including nucleotides for DNA and RNA synthesis and phospholipids (B1166683) for membrane biogenesis.

CTP is a fundamental precursor for all of these processes. The de novo synthesis of CTP is catalyzed by CTP synthases, which exist as two isoforms in humans: CTPS1 and CTPS2. While CTPS2 is broadly expressed, CTPS1 expression is low in resting T cells but is dramatically upregulated upon T-cell receptor (TCR) activation[1]. This differential expression is crucial; genetic studies in humans have revealed that loss-of-function mutations in CTPS1 lead to a severe combined immunodeficiency (SCID)-like phenotype characterized by an impaired ability of T and B cells to proliferate upon antigen receptor stimulation[2]. Conversely, other cell types are largely unaffected due to the compensatory activity of CTPS2[3]. This unique dependency of lymphocytes on CTPS1 makes it an ideal therapeutic target for selectively dampening lymphocyte-driven pathologies without causing widespread systemic toxicity.

CTPS1-IN-1 and other selective inhibitors are small molecules designed to specifically block the enzymatic activity of CTPS1. By doing so, they effectively starve activated lymphocytes of the CTP required for proliferation, leading to cell cycle arrest and, in some cases, apoptosis. This targeted approach holds immense promise for the development of novel immunomodulatory and anti-cancer therapies.

Mechanism of Action: How CTPS1-IN-1 Inhibits Lymphocyte Proliferation

CTPS1 catalyzes the ATP-dependent conversion of uridine (B1682114) triphosphate (UTP) to CTP, with glutamine serving as the nitrogen donor[4]. CTPS1 inhibitors, such as CTPS1-IN-1 (also referred to as compound R80) and STP938, are designed to interfere with this catalytic process. Many of these inhibitors are competitive with respect to ATP, binding to the ATP pocket of the enzyme and preventing the phosphorylation of UTP, a critical step in the reaction[3][5]. The high degree of selectivity of these inhibitors for CTPS1 over CTPS2 is a key feature, ensuring that the inhibitory effect is primarily restricted to the target lymphocyte populations[6].

The direct consequence of CTPS1 inhibition in activated lymphocytes is the depletion of the intracellular CTP pool. This has several downstream effects that collectively halt proliferation:

-

Inhibition of DNA and RNA Synthesis: CTP is a necessary building block for both DNA and RNA. A lack of CTP prevents the replication of the genome and the transcription of genes required for cell division and effector functions.

-

Disruption of Phospholipid Metabolism: CTP is also essential for the synthesis of phospholipids, the major components of cellular membranes. Without sufficient CTP, cells cannot produce the new membranes required for growth and division.

-

Cell Cycle Arrest: The depletion of CTP triggers cell cycle checkpoints, leading to an arrest, often in the S-phase, as the cell is unable to complete DNA replication[7][8].

The following diagram illustrates the central role of CTPS1 in the CTP synthesis pathway and the point of intervention for CTPS1-IN-1.

Quantitative Data: The Potency and Selectivity of CTPS1 Inhibitors

The efficacy of CTPS1 inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the biological activity by 50%. The following tables summarize the reported IC50 values for representative CTPS1 inhibitors against the enzyme itself and in cellular proliferation assays.

Table 1: Enzymatic Inhibition of CTPS1 and CTPS2

| Inhibitor | Target | IC50 (nM) | Selectivity (CTPS2/CTPS1) | Reference |

| CTPS Synthetase-IN-1 | Human CTPS1 | 32 | >0.5 | [9] |

| Human CTPS2 | 18 | [9] | ||

| STP938 | Human CTPS1 | - | >1300-fold | [6] |

| Human CTPS2 | - | [6] |

Table 2: Inhibition of Lymphocyte and Lymphoma Cell Line Proliferation

| Inhibitor | Cell Line | Cell Type | IC50 | Reference |

| STP938 | Hematological Cell Lines (average) | Various | < 100 nM (in 77% of lines) | [10] |

| T-cell Derived Cell Lines (many) | T-cell Lymphoma/Leukemia | < 10 nM | [11] | |

| Myeloma Cell Lines (sensitive lines) | Multiple Myeloma | 19 - 128 nM | [7] | |

| STP-B | JURKAT | T-cell Leukemia | Nanomolar range | [12] |

| T-cell Malignancy Cell Lines (9 lines) | T-cell Malignancies | Nanomolar range | [12] | |

| B-cell Malignancy Cell Lines (14 lines) | B-cell Malignancies | Nanomolar range | [12] |

Experimental Protocols: A Guide to Key Assays

This section provides detailed methodologies for the key experiments used to characterize the impact of CTPS1 inhibitors on lymphocyte proliferation.

Lymphocyte Proliferation Assay (CFSE-based)

This assay measures the number of cell divisions a lymphocyte undergoes following stimulation. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed between daughter cells upon division, leading to a halving of fluorescence intensity with each generation.

Workflow Diagram:

Detailed Protocol:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

CFSE Staining: Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

-

Stimulation and Treatment: Wash the cells twice and resuspend in complete RPMI-1640 medium. Plate the cells at 2 x 10^5 cells/well in a 96-well plate. Add anti-CD3/CD28 T-cell activation beads at a 1:1 bead-to-cell ratio. Add serial dilutions of CTPS1-IN-1 or vehicle control (e.g., DMSO).

-

Incubation: Culture the cells for 72 to 96 hours at 37°C in a 5% CO2 incubator.

-

Flow Cytometry Analysis: Harvest the cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD4, CD8). Analyze the cells on a flow cytometer, gating on the T-cell populations and measuring the CFSE fluorescence intensity. Proliferation is indicated by the appearance of peaks with successively halved fluorescence intensity.

Western Blot for CTPS1 Expression

This technique is used to detect and quantify the amount of CTPS1 protein in cell lysates.

Workflow Diagram:

Detailed Protocol:

-

Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins by size on a 10% SDS-polyacrylamide gel.

-

Membrane Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for CTPS1 (e.g., rabbit anti-CTPS1) overnight at 4°C. Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control, such as beta-actin or GAPDH, should be probed on the same membrane to ensure equal protein loading.

Cell Cycle Analysis by Propidium (B1200493) Iodide Staining

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.

Workflow Diagram:

Detailed Protocol:

-

Cell Culture and Treatment: Plate cells and treat with CTPS1-IN-1 or vehicle control for the desired time (e.g., 24, 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content is measured by the fluorescence intensity of PI. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The selective inhibition of CTPS1 represents a promising therapeutic strategy for a range of diseases driven by aberrant lymphocyte proliferation. The data presented in this guide highlight the potent and specific effects of CTPS1 inhibitors like CTPS1-IN-1 on lymphocyte proliferation. The detailed experimental protocols provide a foundation for researchers to further investigate the role of CTPS1 in both normal and pathological immune responses.

Future research in this area will likely focus on:

-

The development of next-generation CTPS1 inhibitors with improved pharmacokinetic and pharmacodynamic properties.

-

The exploration of combination therapies, where CTPS1 inhibitors are used in conjunction with other immunomodulatory or anti-cancer agents to achieve synergistic effects.

-

A deeper understanding of the precise molecular mechanisms that govern the differential regulation and function of CTPS1 and CTPS2.

-

The identification of biomarkers to predict which patients are most likely to respond to CTPS1-targeted therapies.

This in-depth technical guide serves as a valuable resource for scientists and clinicians working to translate the exciting science of CTPS1 inhibition into novel and effective therapies for patients in need.

References

- 1. CTP synthase 1 deficiency in humans reveals its central role in lymphocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. P1248: CTP SYNTHASE 1 IS A NOVEL TARGET IN T CELL CANCERS, WITH SMALL MOLECULE INHIBITION INDUCING DEATH OF NEOPLASTIC HUMAN T CELLS IN VITRO AND INHIBITION OF THEIR GROWTH IN AN IN VIVO XENOTRANSPLANT MODEL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CTP synthase 1 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. P1308: SELECTIVE SMALL MOLECULE INHIBITION OF CTP SYNTHASE 1 (CTPS1) SUPPRESSES T CELL PROLIFERATION AND CYTOKINE RELEASE, HIGHLIGHTING A NOVEL THERAPEUTIC TARGET FOR GRAFT-VERSUS-HOST DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. P864: CTPS1 IS A NOVEL THERAPEUTIC TARGET IN MYELOMA - SELECTIVE SMALL MOLECULE INHIBITION DELIVERS SINGLE AGENT ACTIVITY AND SYNERGISES WITH ATR INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective pharmacologic targeting of CTPS1 shows single-agent activity and synergizes with BCL2 inhibition in aggressive mantle cell lymphoma | Haematologica [haematologica.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. | BioWorld [bioworld.com]

- 11. Targeting Lymphomas and Leukemias: The Therapeutic Potential of STP938, a Selective CTPS1 Inhibitor [synapse.patsnap.com]

- 12. CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of CTPS1-IN-1

Executive Summary: CTP Synthetase 1 (CTPS1) has emerged as a significant therapeutic target for cancers and autoimmune diseases due to its critical role in the proliferation of lymphocytes.[1][2][3] Its inhibition offers a promising strategy to selectively impede the growth of rapidly dividing cells, such as cancer cells and activated immune cells.[2] This document provides a comprehensive technical overview of CTPS1-IN-1 (also known as CTP Synthetase-IN-1 or compound 27), a potent, orally active pan-inhibitor of CTP Synthetase.[4][5] It covers the inhibitor's discovery, mechanism of action, quantitative activity data, and detailed experimental protocols relevant to its study.

Discovery of CTPS1-IN-1

The discovery of CTPS1-IN-1 was the result of a systematic drug discovery campaign that began with a large-scale screening effort and concluded with the optimization of a potent lead candidate. The process started with a high-throughput screening of approximately 240,000 compounds to identify initial weak inhibitors of the target enzyme.[5] Through a process of medicinal chemistry optimization, these initial hits were developed into a first-in-class chemotype, the (2-(alkylsulfonamido)thiazol-4-yl)acetamides, leading to the identification of compound 27 (CTPS1-IN-1) as a potent, orally bioavailable agent.[4][5]

Mechanism of Action and Signaling Pathway

CTPS1 is a critical regulatory enzyme that catalyzes the final, rate-limiting step in the de novo pyrimidine (B1678525) synthesis pathway: the ATP-dependent conversion of uridine (B1682114) triphosphate (UTP) to cytidine (B196190) triphosphate (CTP), using glutamine as a nitrogen source.[2][6] CTP is an essential precursor for the synthesis of DNA, RNA, and phospholipids, making it indispensable for cell proliferation.[6][7] CTPS1-IN-1 acts by inhibiting the enzymatic activity of CTPS1 and its isoform CTPS2, thereby depleting the intracellular pool of CTP.[4] This deprivation of a key nucleotide building block disrupts DNA and RNA synthesis, leading to S-phase arrest in the cell cycle and ultimately inducing apoptosis, particularly in rapidly dividing cells like lymphocytes that rely heavily on this pathway.[1][3] The anti-proliferative effects of the inhibitor can be reversed by the addition of exogenous cytidine, which replenishes CTP pools via the alternative nucleoside salvage pathway, confirming the on-target mechanism of action.[1][8]

Synthesis of CTPS1-IN-1

CTPS1-IN-1 belongs to the (2-(alkylsulfonamido)thiazol-4-yl)acetamide chemical class. The detailed synthetic route is outlined in the primary literature, specifically in the 2022 Journal of Medicinal Chemistry article by Novak et al.[5] While the specific step-by-step protocol is proprietary to the publication, the general workflow involves the synthesis of a core thiazole (B1198619) ring, followed by the addition of the acetamide (B32628) and sulfonamide side chains.

Quantitative Data: In Vitro Inhibitory Activity

CTPS1-IN-1 is a pan-inhibitor, demonstrating potent activity against both CTPS1 and CTPS2 isoforms across multiple species.[4] The half-maximal inhibitory concentrations (IC₅₀) are in the low nanomolar range.

| Target Enzyme | Species | IC₅₀ (nM) | Reference |

| CTPS1 | Human | 32 | [4] |

| CTPS2 | Human | 18 | [4] |

| CTPS1 | Rat | 27 | [4] |

| CTPS2 | Rat | 23 | [4] |

| CTPS1 | Mouse | 26 | [4] |

| CTPS2 | Mouse | 33 | [4] |

Experimental Protocols

CTPS Enzymatic Activity Assay (RapidFire Mass Spectrometry)

This method directly measures the conversion of UTP to CTP and is highly sensitive. The protocol is adapted from methodologies described for CTPS enzyme analysis.[8]

-

Reaction Setup : Prepare reactions in a 384-well plate. The reaction buffer consists of 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 5 mM KCl, 2 mM DTT, and 0.01% Pluronic F-127.

-

Component Addition :

-

Add varying concentrations of CTPS1-IN-1 (dissolved in 1% DMSO final concentration).

-

Add 50 nM of purified recombinant human CTPS1 enzyme.

-

Initiate the reaction by adding a substrate mixture containing 120 µM ATP, 160 µM UTP, 60 µM GTP, and 100 µM L-Glutamine.

-

-

Incubation : Incubate the reaction plate at 25°C for 120 minutes.

-

Quenching : Stop the reaction by adding 1% formic acid.

-

Analysis : Add an internal standard (e.g., 0.5 µM ¹³C₉¹⁵N₃-CTP) and analyze the plate using a RapidFire High-Throughput Mass Spectrometry system to quantify the amount of CTP produced.

-

Data Processing : Calculate IC₅₀ values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

CTPS Enzymatic Activity Assay (ADP-Glo™ Kinase Assay)

This is an indirect assay that measures the production of ADP, a byproduct of the ATP-dependent UTP conversion.[8][9]

-

Reaction Setup : Prepare reactions in a suitable microplate. The reaction buffer can be 50 mM Trizma, 10 mM MgCl₂, 2mM L-cysteine, 0.01% Tween-20, pH 8.0.[9]

-

Component Addition :

-

Add varying concentrations of CTPS1-IN-1.

-

Add purified recombinant CTPS1 (e.g., 300 nM).

-

Initiate the reaction by adding a substrate mixture: 600 µM ATP, 200 µM UTP, 30 µM GTP, and 100 µM glutamine.

-

-

Incubation : Incubate for a set time (e.g., 50-60 minutes) at room temperature (20-25°C) within the linear phase of the reaction.[8][9]

-

ADP Detection : Stop the enzymatic reaction and quantify the ADP produced using the ADP-Glo™ reagent and kinase detection system according to the manufacturer's instructions (Promega). This involves a two-step process: first adding ADP-Glo™ Reagent to terminate the CTPS reaction and deplete remaining ATP, then adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measurement : Read the luminescence on a plate reader. The signal is proportional to the ADP concentration and thus to the CTPS activity.

-

Data Processing : Calculate IC₅₀ values from the dose-response curve.

Cell Proliferation Assay

This assay determines the effect of CTPS1 inhibition on the growth of cancer cell lines.

-

Cell Plating : Seed lymphoid cell lines (e.g., JURKAT T-cells) in 96-well plates at an appropriate density and allow them to adhere or stabilize overnight.

-

Compound Treatment : Treat the cells with a serial dilution of CTPS1-IN-1. Include a vehicle-only control (e.g., DMSO). For rescue experiments, treat a parallel set of wells with the inhibitor plus a high concentration of exogenous cytidine (e.g., 200 µM).[1]

-

Incubation : Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Measurement : Assess cell viability using a standard method such as CellTiter-Glo® (luminescence), MTS assay (colorimetric), or by direct cell counting.

-

Data Analysis : Normalize the viability data to the vehicle control and plot against the inhibitor concentration to determine the IC₅₀ for cell proliferation. Compare the curves with and without cytidine to confirm on-target activity.[1]

References

- 1. CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are CTPS1 antagonists and how do they work? [synapse.patsnap.com]

- 3. communities.springernature.com [communities.springernature.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CTP synthase 1 - Wikipedia [en.wikipedia.org]

- 7. CTP synthase 1 deficiency in humans reveals its central role in lymphocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis for isoform-specific inhibition of human CTPS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

The Impact of CTPS1-IN-1 on Nucleotide Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cytidine triphosphate (CTP) synthase 1 (CTPS1) is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, catalyzing the rate-limiting conversion of uridine (B1682114) triphosphate (UTP) to CTP.[1][2] This process is essential for the synthesis of DNA and RNA, particularly in rapidly proliferating cells such as activated lymphocytes and cancer cells.[3][4] Consequently, CTPS1 has emerged as a promising therapeutic target for various malignancies and autoimmune diseases.[4] This technical guide provides an in-depth analysis of CTPS1-IN-1, a potent inhibitor of CTPS, and its effects on nucleotide metabolism. We will explore its mechanism of action, present quantitative data on its activity, detail relevant experimental protocols, and visualize the underlying biological pathways.

Introduction to CTPS1 and Nucleotide Metabolism

The synthesis of nucleotides is a fundamental process for all living cells, providing the building blocks for DNA and RNA. The de novo pyrimidine synthesis pathway is a key metabolic route for the production of pyrimidine nucleotides, including CTP. CTPS1 and its isoform CTPS2 are the enzymes responsible for the final step of this pathway, the ATP-dependent amination of UTP to CTP, using glutamine as a nitrogen source.[2] While CTPS2 is broadly expressed, CTPS1 expression is typically low in resting cells but is significantly upregulated in activated T and B cells, as well as in various cancer types.[4][5] This differential expression makes CTPS1 an attractive target for selective therapeutic intervention.

Inherited deficiency in CTPS1 leads to a severe immunodeficiency characterized by impaired lymphocyte proliferation, highlighting its non-redundant role in the immune system.[3] In the context of oncology, the high demand for nucleotides in rapidly dividing cancer cells makes them particularly vulnerable to the inhibition of nucleotide synthesis pathways.[4]

CTPS1-IN-1: A Potent Inhibitor of CTP Synthase

CTPS1-IN-1, also referred to as CTP Synthetase-IN-1, is a small molecule inhibitor of CTP synthase.[6] It demonstrates potent inhibition of both human CTPS1 and CTPS2 isoforms.

Quantitative Data: In Vitro Potency

The inhibitory activity of CTPS1-IN-1 and other relevant CTPS1 inhibitors is summarized in the table below. This data is crucial for understanding the potency and selectivity of these compounds.

| Compound | Target | Organism | IC50 (nM) | Reference |

| CTP Synthetase-IN-1 | human CTPS1 | Human | 32 | [6] |

| CTP Synthetase-IN-1 | human CTPS2 | Human | 18 | [6] |

| CTP Synthetase-IN-1 | rat CTPS1 | Rat | 27 | [6] |

| CTP Synthetase-IN-1 | rat CTPS2 | Rat | 23 | [6] |

| CTP Synthetase-IN-1 | mouse CTPS1 | Mouse | 26 | [6] |

| CTP Synthetase-IN-1 | mouse CTPS2 | Mouse | 33 | [6] |

| STP-B | CTPS1 | Human | Nanomolar range | [7] |

| STP938 | CTPS1 | Human | IC50 <100nM in 77% of hematological cell lines | [8] |

Table 1: In vitro inhibitory potency of selected CTPS inhibitors.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of CTPS1-IN-1 is the direct inhibition of the enzymatic activity of CTPS1. This leads to a depletion of the intracellular CTP pool, which has significant downstream consequences for cellular processes reliant on this essential nucleotide.

Signaling Pathway Diagram

The following diagram illustrates the central role of CTPS1 in nucleotide metabolism and the consequences of its inhibition by CTPS1-IN-1.

References

- 1. experts.umn.edu [experts.umn.edu]

- 2. CTP synthase 1 - Wikipedia [en.wikipedia.org]

- 3. Large-scale filament formation inhibits the activity of CTP synthetase | eLife [elifesciences.org]

- 4. pnas.org [pnas.org]

- 5. sinobiological.com [sinobiological.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. ash.confex.com [ash.confex.com]

The Precision Strike: A Technical Guide to the Target Specificity and Isoform Selectivity of CTPS1-IN-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical aspects of CTPS1-IN-1, a representative selective inhibitor of CTP Synthase 1 (CTPS1). As the rate-limiting enzyme in the de novo pyrimidine (B1678525) synthesis pathway, CTPS1 is a compelling therapeutic target, particularly in oncology and immunology.[1][2] This document provides a comprehensive overview of its target specificity, isoform selectivity, the experimental methodologies used for its characterization, and the underlying molecular mechanisms.

Core Concept: The Rationale for CTPS1-Specific Inhibition

Cytidine triphosphate (CTP) is an essential precursor for the synthesis of DNA, RNA, and phospholipids.[3] The conversion of uridine (B1682114) triphosphate (UTP) to CTP is catalyzed by two homologous isoforms, CTPS1 and CTPS2. While CTPS2 is broadly expressed, CTPS1 is significantly upregulated in activated lymphocytes (B and T cells) to meet the high demand for nucleotides during proliferation.[3][4][5] This differential expression provides a therapeutic window: selectively inhibiting CTPS1 can target rapidly dividing cells, such as those in lymphoid malignancies, while sparing healthy tissues that rely on CTPS2 and nucleotide salvage pathways.[4][6] Individuals with inherited CTPS1 deficiency exhibit severe immunodeficiency due to impaired lymphocyte proliferation, yet show no other major clinical consequences, underscoring the potential for a favorable safety profile with selective CTPS1 inhibitors.[4][5]

Quantitative Analysis of CTPS1-IN-1 Selectivity

The hallmark of a successful targeted therapy is its ability to potently inhibit the intended target while minimizing off-target effects. For CTPS1 inhibitors, the most critical off-target consideration is the closely related CTPS2 isoform. The following tables summarize the inhibitory activity and selectivity of representative CTPS1 inhibitors, including compounds with characteristics similar to a conceptual "CTPS1-IN-1".

Table 1: In Vitro Inhibitory Activity against CTPS Isoforms

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| A highly selective inhibitor | CTPS1 | - | Biochemical Assay | [7] |

| CTPS2 | >1,300-fold less sensitive | Biochemical Assay | [7] | |

| Selective Inhibitors | CTPS1 | Nanomolar affinity | Biochemical Assay | [8] |

| CTPS2 | 2 to 3 orders of magnitude lower affinity | Biochemical Assay | [8] | |

| STP-B (Selective CTPS1 Inhibitor) | Various Cancer Cell Lines | Nanomolar range for most lymphoid lines | Cell Proliferation Assay | [6] |

Table 2: Cellular Activity of Selective CTPS1 Inhibitors

| Cell Line | Compound | Effect | Notes | Reference |

| JURKAT (T-cell leukemia) | STP-B | Dose-dependent inhibition of proliferation and induction of apoptosis | Growth inhibition is reversible with exogenous cytidine, confirming on-target activity. | [6] |

| Multiple Myeloma (MM) Cell Lines | A novel selective inhibitor | Anti-proliferative effects and apoptosis induction in sensitive lines | Inhibition leads to S phase arrest and activation of the DNA damage response pathway. | [7] |

| Lymphoma Cell Lines | STP-B | Inhibition of cell growth and induction of apoptosis | Effects observed at both IC50 and 10x IC50 concentrations. | [6][9] |

The Molecular Basis of Isoform Selectivity

Cryo-electron microscopy (cryo-EM) studies have revealed the structural basis for the isoform-specific inhibition of human CTPS1.[4] Selective inhibitors have been shown to bind to the CTP binding site of the enzyme.[1][4] The selectivity for CTPS1 over CTPS2 is attributed to a single amino acid substitution within this binding pocket, which allows for differential inhibitor binding.[4] This structural insight is invaluable for the rational design and optimization of next-generation CTPS1 inhibitors.

Signaling and Metabolic Pathway Context

CTPS1 inhibition directly impacts the de novo pyrimidine synthesis pathway, leading to a depletion of the intracellular CTP pool. This has profound downstream consequences, particularly in rapidly proliferating cells.

Caption: CTPS1 inhibition pathway.

Experimental Protocols for Assessing Target Specificity and Selectivity

Precise and robust experimental methodologies are essential for characterizing the activity and selectivity of CTPS1 inhibitors. Below are detailed protocols for key assays.

Biochemical Isoform Selectivity Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of recombinant CTPS1 and CTPS2 proteins.

Objective: To determine the IC50 values for CTPS1-IN-1 against both CTPS1 and CTPS2 and thereby calculate the selectivity index.

Methodology:

-

Protein Expression and Purification:

-

Enzymatic Reaction:

-

Reactions are typically performed in 384-well plates in a buffer containing HEPES, MgCl2, KCl, and DTT.[10]

-

A fixed concentration of recombinant CTPS1 or CTPS2 enzyme (e.g., 50 nM) is incubated with substrates: ATP, UTP, and L-glutamine.[10] GTP is included as an allosteric activator.[1][10]

-

CTPS1-IN-1 is added in a dose-response manner (e.g., 10-point serial dilutions). A DMSO control is run in parallel.

-

-

Detection and Data Analysis:

-

The reaction product, CTP, is quantified. A common method is RapidFire Mass Spectrometry, which offers high throughput and sensitivity.[6][10]

-

Alternatively, the production of ADP can be measured using a commercially available kit like ADP-Glo.[10]

-

The percentage of enzyme activity is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression model.

-

The selectivity index is calculated as the ratio of IC50 (CTPS2) / IC50 (CTPS1).

-

Caption: Biochemical assay workflow.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm direct target engagement within the complex environment of a living cell.[11][12] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[12][13]

Objective: To demonstrate that CTPS1-IN-1 directly binds to and stabilizes CTPS1 in intact cells.

Methodology:

-

Cell Culture and Treatment:

-

Thermal Challenge:

-

Cell Lysis and Protein Fractionation:

-

Protein Detection and Analysis:

-

Collect the supernatant (soluble fraction) and quantify the protein concentration.

-

Analyze the amount of soluble CTPS1 at each temperature point using Western blotting with a specific anti-CTPS1 antibody.[12]

-

Quantify the band intensities and plot the percentage of soluble CTPS1 relative to the unheated control against the temperature.

-

A shift in the melting curve to a higher temperature in the presence of CTPS1-IN-1 indicates target engagement and stabilization.

-

Caption: CETSA experimental workflow.

Conclusion

The development of highly specific and isoform-selective inhibitors of CTPS1, such as the conceptual CTPS1-IN-1, represents a promising therapeutic strategy. The data clearly demonstrate that potent and selective inhibition of CTPS1 is achievable, with selectivity indices exceeding 1,300-fold.[7] This remarkable selectivity is rooted in specific structural differences between the CTPS1 and CTPS2 isoforms.[4] Robust biochemical and cellular assays are crucial for the characterization of these inhibitors, confirming their mechanism of action and on-target engagement. The profound cytotoxic effect of CTPS1 inhibition on lymphoid malignant cells, coupled with the potential for a wide therapeutic window, positions these compounds as a next-generation targeted therapy for hematological cancers and potentially autoimmune disorders.[2][6]

References

- 1. CTP synthase 1 - Wikipedia [en.wikipedia.org]

- 2. What are CTPS1 antagonists and how do they work? [synapse.patsnap.com]

- 3. sinobiological.com [sinobiological.com]

- 4. Structural basis for isoform-specific inhibition of human CTPS1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. communities.springernature.com [communities.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Structural basis for isoform-specific inhibition of human CTPS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]

- 12. benchchem.com [benchchem.com]

- 13. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Foundational Research on CTPS1 and CTPS2 Inhibition

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cytidine triphosphate (CTP) is an essential precursor for the synthesis of DNA, RNA, and phospholipids. The de novo synthesis of CTP is catalyzed by two isoforms of CTP synthase, CTPS1 and CTPS2. While both enzymes perform the same catalytic function, their tissue distribution and roles in cellular proliferation differ significantly. CTPS1 is highly expressed in proliferating lymphocytes and certain cancers, making it a key target for immunosuppressive and anti-cancer therapies. In contrast, CTPS2 is more ubiquitously expressed and appears to fulfill housekeeping functions. This guide provides a comprehensive overview of the foundational research on the inhibition of CTPS1 and CTPS2, summarizing quantitative data on key inhibitors, detailing essential experimental protocols, and visualizing the critical signaling pathways involved.

Quantitative Data on CTPS Inhibitors